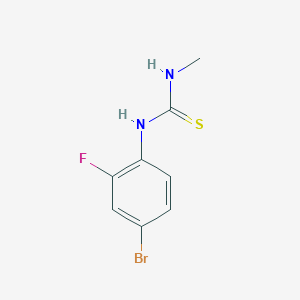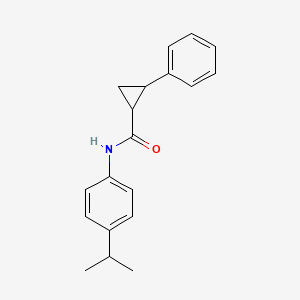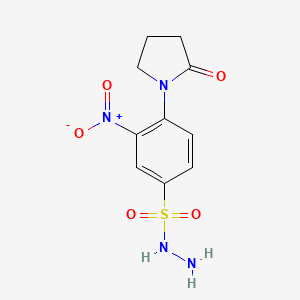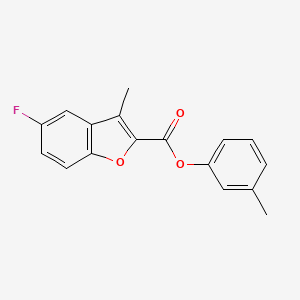![molecular formula C23H19Cl2N3O3 B5003897 2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5003897.png)
2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival, and is often dysregulated in cancer and other diseases.
作用機序
2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2, which prevents the phosphorylation and activation of STAT3. This leads to the inhibition of downstream gene expression and cellular processes that are regulated by STAT3, such as cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. It has also been shown to improve the outcomes of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide is its specificity for the JAK2/STAT3 pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. This makes it a useful tool for studying the role of JAK2/STAT3 signaling in various diseases and cellular processes. However, one limitation of this compound is its relatively low potency compared to other JAK2 inhibitors, which may limit its efficacy in certain applications.
将来の方向性
There are several future directions for the study and development of 2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide. One area of focus is the development of more potent and selective JAK2 inhibitors, which may improve the efficacy and specificity of this class of drugs. Another area of focus is the identification of biomarkers that can predict response to JAK2 inhibitors, which may help to personalize treatment and improve patient outcomes. Finally, the role of JAK2/STAT3 signaling in various diseases and cellular processes continues to be an active area of research, and further studies are needed to fully understand the therapeutic potential of JAK2 inhibitors like this compound.
合成法
The synthesis of 2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide involves several steps, including the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride to form 4-chloro-N-(4-chlorobenzoyl)aniline, which is then reacted with ethyl chloroacetate to form 4-chloro-N-(4-chlorobenzoyl)-N-(2-chloroethyl)aniline. This intermediate is then reacted with hydrazine hydrate to form this compound.
科学的研究の応用
2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the anti-tumor effects of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, and to improve the outcomes of various inflammatory and autoimmune diseases.
特性
IUPAC Name |
2-chloro-N-[4-[(E)-N-[[2-(4-chlorophenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O3/c1-15(27-28-22(29)14-31-19-12-8-17(24)9-13-19)16-6-10-18(11-7-16)26-23(30)20-4-2-3-5-21(20)25/h2-13H,14H2,1H3,(H,26,30)(H,28,29)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXLEQWPYCJAHN-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[N-(tert-butyl)glycyl]amino}-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5003823.png)


![4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5003841.png)
![2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol](/img/structure/B5003852.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003865.png)

![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5003882.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5003890.png)
![N-[2-(3,5-dinitro-1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5003898.png)
![5-[(2,4-difluorophenoxy)methyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5003907.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5003914.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5003933.png)